D2 C20 Triaromatic sterane

Description

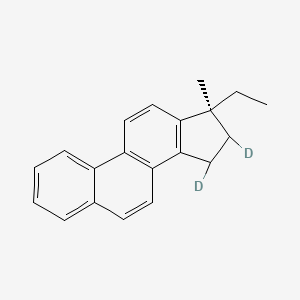

D2 C20 Triaromatic Sterane (CAS No. 205529-79-9) is a deuterated aromatic steroid hydrocarbon used extensively in petroleum geochemistry as an internal standard for biomarker analysis. Its molecular formula is C₂₇H₃₂D₂, with a molecular weight of 368.6 g/mol . Structurally, it retains the triaromatic steroid backbone characterized by three aromatic rings and a side chain at position C-20. The deuterium substitution enhances its utility in mass spectrometry by providing distinct isotopic signatures, reducing interference during quantification of natural steranes in crude oils and source rocks .

This compound is critical for assessing thermal maturity and depositional environments in petroleum systems, particularly in high- to over-mature marine source rocks where conventional biomarkers (e.g., regular steranes) degrade or lose diagnostic value .

Properties

IUPAC Name |

(17S)-15,16-dideuterio-17-ethyl-17-methyl-15,16-dihydrocyclopenta[a]phenanthrene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20/c1-3-20(2)13-12-18-17-9-8-14-6-4-5-7-15(14)16(17)10-11-19(18)20/h4-11H,3,12-13H2,1-2H3/t20-/m0/s1/i12D,13D/t12?,13?,20- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMBRVEKVXRTMGS-OMSWUCEBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCC2=C1C=CC3=C2C=CC4=CC=CC=C43)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1C([C@](C2=C1C3=C(C=C2)C4=CC=CC=C4C=C3)(C)CC)[2H] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D2 C20 Triaromatic Sterane typically involves the hydrogenation of aromatic hydrocarbons under specific conditions. The process may include the use of catalysts such as palladium on carbon (Pd/C) and deuterium gas (D2) to introduce deuterium atoms into the molecule. The reaction is carried out under high pressure and temperature to ensure complete hydrogenation .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to maintain consistent reaction conditions. Quality control measures are implemented to ensure the purity and consistency of the final product .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to convert oxidized derivatives back to the parent compound.

Substitution: Substitution reactions involve the replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4)

Substitution: Halogens (chlorine, bromine), organometallic compounds

Major Products Formed:

- Oxidized derivatives (e.g., ketones, alcohols)

- Reduced derivatives (e.g., alkanes)

- Substituted derivatives (e.g., halogenated compounds)

Scientific Research Applications

D2 C20 Triaromatic Sterane has several applications in scientific research:

Chemistry: Used as a model compound in studies of aromatic hydrocarbons and their reactions.

Biology: Investigated for its potential role as a biomarker in geological and environmental studies.

Medicine: Explored for its potential therapeutic properties and interactions with biological systems.

Industry: Utilized in the petroleum industry as a biomarker for oil exploration and characterization.

Mechanism of Action

The mechanism of action of D2 C20 Triaromatic Sterane involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to changes in their activity and function. The pathways involved may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Comparison with Similar Triaromatic Steranes

Triaromatic steranes are a class of biomarkers with variations in carbon number (C20–C30), side-chain configurations, and isotopic labels. Below is a systematic comparison of D2 C20 Triaromatic Sterane with its analogs:

Structural and Molecular Differences

Thermal Maturity Correlations

This compound is integrated into maturity models via:

- C29 Triaromatic Sterane Isomerization : The ratio C29TA 20S/(20S+20R) increases with thermal stress, plateauing at ~0.55 in late oil window stages .

- Triaromatic Sterane Abundance : Elevated D2 C20 concentrations correlate with vitrinite reflectance (Rₒ) values >1.3%, making it a reliable proxy in post-mature basins .

Research Findings and Case Studies

- West Delta Deep Marine (Egypt) : MPI-1 vs. C20+ C21/∑TAS plots confirmed oil generation from pre-Miocene marine shales, validated by D2 C20’s thermal stability .

- Alum Shale (Scandinavia) : Uranium irradiation elevated triaromatic sterane concentrations, distinguishing Llandovery shales from Cambrian units .

Q & A

Basic Research Questions

Q. How is D2 C20 triaromatic sterane identified and quantified in geological samples?

- Methodology : this compound is analyzed using gas chromatography-mass spectrometry (GC-MS) with selected ion monitoring (SIM). Key ions such as m/z 231 (characteristic of triaromatic steranes) are tracked. Quantification relies on deuterated internal standards (e.g., D2-labeled C20 triaromatic sterane) to correct for matrix effects and instrument variability . Calibration curves are prepared using certified reference materials (e.g., 10–100 µg/mL solutions in isooctane) with purity >99% .

Q. What role does this compound play in assessing thermal maturity of source rocks?

- Methodology : The ratio of triaromatic steranes to their monoaromatic counterparts (e.g., TA(I)/TA(I+II)) is a thermal maturity indicator. For example, a TA(I)/TA(I+II) ratio <0.2 suggests low thermal maturity, while values >0.5 correlate with advanced catagenesis . This compound is used as a stable internal standard to normalize variations in extraction efficiency and instrumental drift during these analyses .

Q. How are triaromatic steranes distinguished from co-eluting compounds in complex hydrocarbon mixtures?

- Methodology : Two-dimensional gas chromatography (GC×GC) coupled with high-resolution mass spectrometry (HRMS) resolves overlapping peaks. For example, C20 triaromatic steranes are differentiated from methylphenanthrenes using retention indices and fragmentation patterns (e.g., m/z 231 vs. m/z 192) .

Advanced Research Questions

Q. How can experimental design address contradictions in biomarker ratios across laboratories?

- Case Study : Discrepancies in C29/C30 hopane ratios between labs (e.g., BP vs. EPR data) highlight the need for standardized protocols. Researchers should:

- Use identical deuterated standards (e.g., this compound) across labs .

- Validate column types (e.g., DB-5 vs. HP-1) and temperature programs to minimize retention time variability .

- Report uncertainties using interlaboratory CVs (e.g., <15% for triaromatic sterane ratios) .

Q. What geochemical insights can be derived from the C26–C28 triaromatic sterane suite in ancient shales?

- Methodology : Uranium irradiation in Alum Shale units enhances the preservation of C26–C28 triaromatic steranes, which serve as proxies for paleo-redox conditions. Ratios like C28R/C29R steranes distinguish marine vs. lacustrine depositional environments . For example, C28-dominant suites correlate with euxinic (H2S-rich) basins, while C29 steranes indicate terrestrial input .

Q. How do volcanic intrusions alter triaromatic sterane distributions in source rocks?

- Case Study : Volcanic heating accelerates sterane aromatization, increasing the abundance of triaromatic steranes (e.g., D2 C20) relative to diasteranes. Researchers use kinetic models (e.g., Easy%Ro) to estimate thermal overprints and validate results with pyrolysis experiments .

Q. What multi-proxy approaches resolve ambiguities in oil-source correlations using triaromatic steranes?

- Methodology : Combine this compound data with:

- Dimethylcarbazole ratios : Stable in migration studies (e.g., Subei Basin) .

- Hopane/sterane cross-plots : Differentiate Cambrian vs. Ordovician source rocks .

- Carbon isotopes : δ¹³C values of coexisting n-alkanes refine terrestrial vs. marine origins .

Key Challenges and Recommendations

- Data Reproducibility : Cross-validate biomarker ratios (e.g., TAS1/Hopane) using multi-laboratory round-robin tests .

- Sample Contamination : Pre-treat samples with activated copper to remove sulfur interference .

- Advanced Instrumentation : Prioritize Orbitrap-MS for resolving isobaric interferences in complex matrices .

For further reading, consult geochemical databases (e.g., The Biomarker Catalogue) and validate findings against peer-reviewed studies indexed in Web of Science or Scopus .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.